molecular formula C12H15NO3 B2734555 Methyl 3-(propylcarbamoyl)benzoate CAS No. 925617-80-7

Methyl 3-(propylcarbamoyl)benzoate

Cat. No. B2734555
CAS RN: 925617-80-7
M. Wt: 221.256
InChI Key: UPHTWUUFAOFTEM-UHFFFAOYSA-N
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Description

Methyl 3-(propylcarbamoyl)benzoate is a chemical compound with the CAS Number: 925617-80-7 . It has a molecular weight of 221.26 and its IUPAC name is methyl 3-[(propylamino)carbonyl]benzoate .


Molecular Structure Analysis

The molecular formula of Methyl 3-(propylcarbamoyl)benzoate is C12H15NO3 . The InChI code for this compound is 1S/C12H15NO3/c1-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16-2/h4-6,8H,3,7H2,1-2H3,(H,13,14) .

Scientific Research Applications

  • Complex Formation and Crystal Structure :Methyl 3-(propylcarbamoyl)benzoate and similar compounds are used in the preparation of various metal complexes. For example, complexes with zinc benzoate and pyridine-based ligands have been studied, showing diverse molecular structures and coordination patterns. These complexes have potential applications in materials science and catalysis (Zeleňák, Sabo, Massa, & Llewellyn, 2004).

  • Insecticidal Properties :Analogs of Methyl benzoate, including methyl 3-(propylcarbamoyl)benzoate, have shown insecticidal properties. A study found that certain benzoate analogs were effective against adult Aedes aegypti mosquitoes. This suggests potential applications in pest control and environmental management (Larson, Nega, Zhang, & Feldlaufer, 2021).

  • Catalytic Applications :The compound has been studied in catalytic processes, such as in the conversion of methyl benzoate with NH3 over Montmorillonite K10 clay. This demonstrates its role in facilitating certain chemical reactions, relevant in industrial chemistry and material science (Wali, Unnikrishnan, Pillai, Kaushik, & Satish, 1998).

  • Radical Chemistry :In the field of radical chemistry, derivatives of Methyl benzoate have been used to introduce acyl units in certain reactions. This has implications in organic synthesis, particularly in the development of new synthetic methodologies (Bagal, de Greef, & Zard, 2006).

  • Reduction Studies in Catalysis :The reduction of methyl benzoate on catalysts like yttrium oxide has been examined, providing insights into catalytic processes relevant in industrial chemistry (King & Strojny, 1982).

  • Biosynthesis and Floral Scent Production :Methyl benzoate plays a significant role in the biosynthesis of floral scents, as observed in snapdragon flowers. Understanding its biosynthesis can contribute to agricultural sciences and the study of plant biology (Dudareva, Murfitt, Mann, Gorenstein, Kolosova, Kish, Bonham, & Wood, 2000).

  • Crystal Engineering :Studies have shown that methyl benzoate derivatives can be involved in crystal engineering, influencing phase transitions in crystals. This has potential applications in materials science and drug development (Johnstone, Ieva, Lennie, Mcnab, Pidcock, Warren, & Parsons, 2010).

Safety And Hazards

While specific safety and hazard information for Methyl 3-(propylcarbamoyl)benzoate was not found, general safety measures for handling similar compounds include using personal protective equipment, avoiding dust formation, and avoiding breathing vapors, mist, or gas .

Future Directions

Methyl 3-(propylcarbamoyl)benzoate and similar compounds have potential applications in various fields. For instance, benzoate-based compounds have been used in the creation of thermally activated delayed fluorescence materials, which could be used in organic light-emitting diodes . Another compound, Methyl Benzoate, has been suggested as a promising, environmentally safe insecticide .

properties

IUPAC Name

methyl 3-(propylcarbamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16-2/h4-6,8H,3,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHTWUUFAOFTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(propylcarbamoyl)benzoate

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